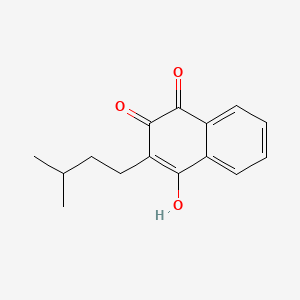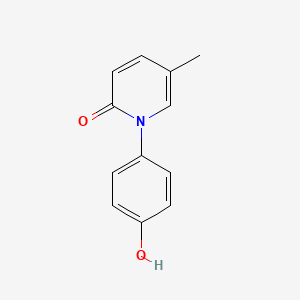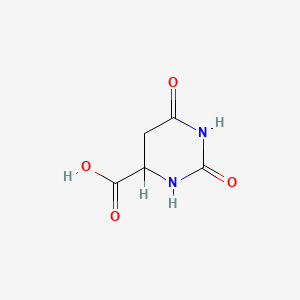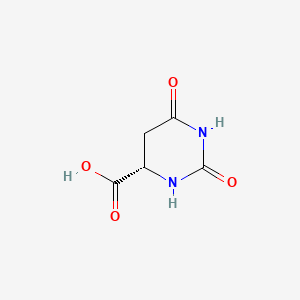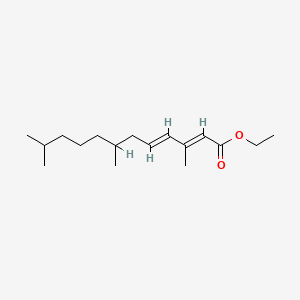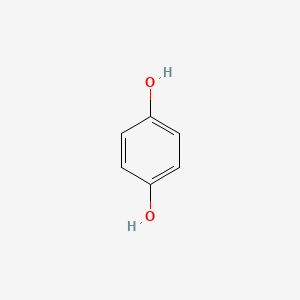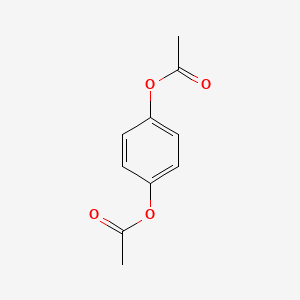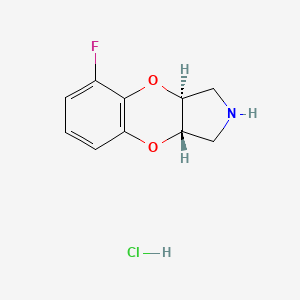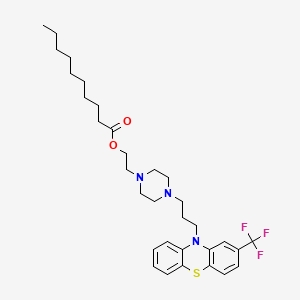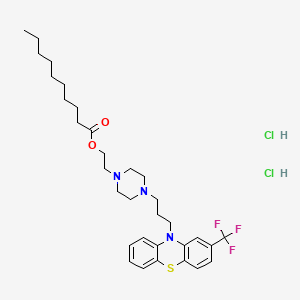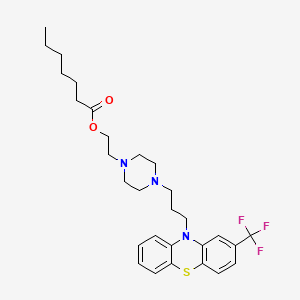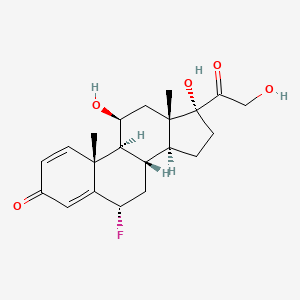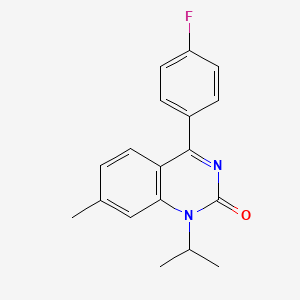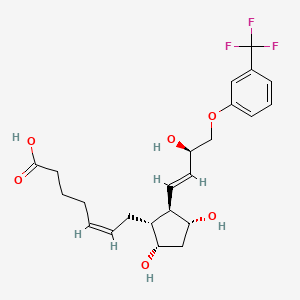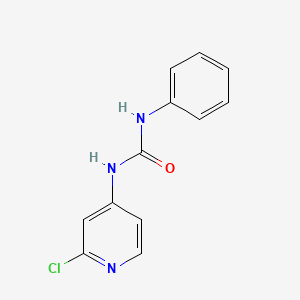
Forchlorfenuron
Vue d'ensemble
Description
Forchlorfenuron is a member of the class of phenylureas that is urea substituted by a phenyl group and a 2-chloropyridin-4-yl group at positions 1 and 3 respectively . It is a plant growth regulator widely used in agriculture for improving fruit quality and fruit size . It has a role as a plant growth regulator . It is a diphenylurea-derivative cytokinin growth stimulating substance used as a plant growth regulator (PGR) to enhance fruit set, size, and increase yields .
Synthesis Analysis
This compound analogs have been developed through structural modification of this compound . These analogs, coined UR214-1, UR214-7, and UR214-9, are more effective in decreasing viability and proliferation in both ovarian and endometrial cancer cell lines compared to parental this compound .
Molecular Structure Analysis
This compound is a synthetic plant cytokinin . Its molecular formula is C12H10ClN3O . The structure of this compound has been optimized through the development of potent this compound analogs .
Chemical Reactions Analysis
This compound has been shown to affect HIF-1α and HER2, which are both known to play a crucial role in cancer cell survival . Treatment with either this compound or its analogs decreases the expression of human epididymis protein 4 (HE4), which is commonly upregulated in ovarian and endometrial cancers .
Physical and Chemical Properties Analysis
This compound is a synthetic plant cytokinin . Its molecular weight is 247.68 g/mol . The physical properties of this compound have been assessed in the context of its inclusion complexes with γ-cyclodextrin derivatives .
Applications De Recherche Scientifique
Plant Growth Regulation and Fruit Quality Enhancement
- Parthenocarpic Fruit Formation in Cucumbers : Forchlorfenuron application induces parthenocarpic fruit formation in cucumbers without affecting the quality, such as shape, texture, and major nutrients, thereby highlighting its potential in improving agricultural yields without compromising food quality (Su et al., 2021).
Environmental and Ecotoxicological Studies
- Dissipation and Risk Assessment in Oriental Melon : Research on the dissipation of this compound and its metabolites in oriental melon under greenhouse cultivation revealed that this compound dissipates rapidly, with a half-life ranging from 1.20 to 1.33 days. The study concluded that the acute and chronic dietary exposure risks of this compound in oriental melon are minimal, suggesting little health risk to consumers (Wang et al., 2021).
Analytical Methodology for this compound Detection
- Development of a Monoclonal Antibody-based ELISA : A study developed and validated a direct competitive monoclonal antibody-based ELISA for sensitive and selective analysis of this compound in agricultural products, demonstrating its utility in routine screening for this compound residues (Suárez-Pantaleón et al., 2012).
Impact on Cellular and Molecular Biology
- Effects on Mammalian Cells : this compound alters mammalian septin assembly, organization, and dynamics. Septins are filamentous GTPases associated with cell membranes and the cytoskeleton, playing essential roles in cell division and morphogenesis. The study concluded that this compound is a valuable tool for dissecting septin functions, with implications for understanding septin-related diseases (Hu, Nelson, & Spiliotis, 2008).
Mécanisme D'action
Target of Action
Forchlorfenuron (also known as CPPU) is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives . It is known to interact with several targets, including septins , and it has been shown to affect the MAPK signaling pathway, specifically the MKK3/p38/ATF-2 pathway .
Mode of Action
This compound works by inhibiting cytokine oxidase, a regulator of cytokinin activity . This inhibition leads to an increase in plant growth. It also interacts with the MKK3/p38/ATF-2 signaling pathway, leading to the activation of the p38-MAP kinase, upstream kinases MKK3, and the transcription factor ATF-2 .
Biochemical Pathways
This compound affects several biochemical pathways. It accelerates sugar metabolism by increasing the content of sucrose through increasing the transcripts of genes such as SUSY, HK, and FK in sucrose metabolism . It also affects the synthesis and signal transduction of auxin and gibberellins . In addition, it increases the expression of cyclin genes, related to cell division .
Pharmacokinetics
It is known that this compound is a very persistent compound and has a high potential for particle-bound transport .
Result of Action
This compound has several molecular and cellular effects. It promotes cell division and growth, leading to an increase in fruit size . It also induces cellular apoptosis and increases intracellular reactive oxygen species (ROS), indicating the participation of oxidative stress . Furthermore, it significantly impairs mitochondrial respiration and mediates a metabolic shift toward glycolysis .
Action Environment
The action of this compound can be influenced by environmental factors. For example, lower storage temperatures can reduce the degradation rate of this compound .
Safety and Hazards
Orientations Futures
Forchlorfenuron has been used in the development of new treatment strategies for gynecologic cancers . Its analogs suppress HER2 expression at a concentration lower than that of this compound . Given the association between cancer behavior and HE4 production in gynecologic cancers, these findings may provide insight useful in the development of new treatment strategies for gynecologic cancers .
Analyse Biochimique
Biochemical Properties
Forchlorfenuron interacts with various enzymes, proteins, and other biomolecules. For instance, three different monoclonal antibodies were employed for the production of immunosorbents, based on Sepharose gel beads, which were characterized in terms of loading capacity, solvent resistance, and repeatability for its use in solid-phase extraction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viabilities in a time-concentration manner in HepaRG cells . It induced cellular apoptosis and increased intracellular reactive oxygen species, indicating the participation of oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to disrupt SEPT9_i1 filaments and inhibit HIF-1 . It remarkably changed SEPT9_i1 organization and subcellular localization, i.e., from long structured to short filaments translocalized from the nucleus to the cell periphery .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, the greatest contribution of this compound treatment to fruit growth occurred at 28 to 42 days after bloom (DAB) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, juvenile rats were found to be more sensitive to this compound than adult rats, indicating potential safety risks of this compound in minors .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been shown to accelerate sugar metabolism by increasing the content of sucrose through increasing the transcripts of genes such as SUSY, HK, and FK in sucrose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues in specific ways. For instance, the majority of this compound was detected in the exocarp and mesocarp regions of oriental melon and decreased within two days after application .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This compound has been shown to affect the filamentous structures and subcellular localization of SEPT9_i1 .
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLRLUVLMHHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034634 | |
| Record name | Forchlorfenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
FLASH POINT, °F: >200 Pensky Martin Closed Cup /Kim Blue Plant Growth Regulator/ | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In methanol 119 g/L, ethanol 149 g/L, acetone 127 g/L, chlorofrom 2.7 g/LApplied at 1-1000 ppm, depending on crop., In water = 39 mg/L (pH 6.4, 21 °C) | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3839 at 25 °C | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.45X10-10 mm Hg at 25 °C (gas saturation method) | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Septins are filamentous GTPases that associate with cell membranes and the cytoskeleton and play essential roles in cell division and cellular morphogenesis. Septins are implicated in many human diseases including cancer and neuropathies. Small molecules that reversibly perturb septin organization and function would be valuable tools for dissecting septin functions and could be used for therapeutic treatment of septin-related diseases. Forchlorfenuron is a plant cytokinin previously shown to disrupt septin localization in budding yeast. However, it is unknown whether forchlorfenuron directly targets septins and whether it affects septin organization and functions in mammalian cells. Here, we show that forchlorfenuron alters septin assembly in vitro without affecting either actin or tubulin polymerization. In live mammalian cells, forchlorfenuron dampens septin dynamics and induces the assembly of abnormally large septin structures. Forchlorfenuron has a low level of cytotoxicity, and these effects are reversed upon forchlorfenuron washout. Significantly, forchlorfenuron treatment induces mitotic and cell migration defects that phenocopy the effects of septin depletion by small interfering RNA., It promotes cell division, differentiation and development; induces budding of callus, and controls apical dominance; breaks dormancy of lateral buds and promotes germination; delays ageing process and maintains chlorophyll in excised leaves; regulates the transport of nutrients; promotes fruit formation, etc. | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
68157-60-8 | |
| Record name | Forchlorfenuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68157-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forchlorfenuron [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068157608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forchlorfenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(2-chloro-4-pyridinyl)-N'-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORCHLORFENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K62IP7463J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165-170 °C | |
| Record name | Forchlorfenuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does forchlorfenuron exert its effects on plants?
A1: this compound is a synthetic phenylurea derivative that acts as a plant growth regulator with strong cytokinin-like activity. [] It promotes cell division and cell enlargement, leading to increased fruit size, particularly in grapes and kiwifruit. [] While the exact mechanisms are still under investigation, this compound is thought to mimic the action of natural cytokinins, influencing gene expression and regulating various physiological processes in plants.
Q2: Can the application of this compound impact the taste of fruits?
A2: Yes, this compound application, particularly at higher doses, has been linked to a bitter taste in oriental melons. [] This bitterness is attributed to the accumulation of cucurbitacins, primarily cucurbitacin B. [] Interestingly, this compound application was also observed to decrease the concentration of arvenin I, another cucurbitacin that contributes to bitterness, in oriental melons. []
Q3: How does this compound affect the starch content in yam tubers?
A3: Studies have shown that the combined application of this compound and multi-effect triazole (MET) can increase the activity of enzymes involved in starch synthesis, including ADP-Glc pyrophosphorylase, soluble starch synthase, and soluble starch branching enzyme. [] This enhanced enzyme activity ultimately leads to increased starch content in yam tubers. []
Q4: Can this compound induce parthenocarpic fruit formation?
A4: Yes, applying this compound to female cucumber flowers before and during anthesis can induce parthenocarpic (seedless) fruit formation. [] This process is linked to the upregulation of cytokinin-responsive genes in the treated flowers. []
Q5: What is the chemical structure of this compound?
A5: this compound is a phenylurea derivative. Its chemical name is 1-(2-chloro-4-pyridyl)-3-phenylurea.
Q6: What analytical techniques are commonly used to determine this compound residues in food?
A6: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) [, , , , , ] and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). [, , ] The choice depends on the desired sensitivity and selectivity needed for the specific application.
Q7: Can surface-enhanced Raman spectroscopy (SERS) be used to detect this compound?
A7: Yes, SERS coupled with gold nanosubstrates has shown promise for the rapid detection and characterization of this compound residues in fruits like grapes. [, ] This technique offers advantages in terms of speed and simplicity compared to traditional chromatographic methods.
Q8: How is this compound usually extracted from plant samples for analysis?
A8: Common extraction solvents include acetonitrile [, ] and acetone. [] For cleanup and purification before analysis, various methods are employed, including solid-phase extraction (SPE) with different cartridges (e.g., C18, Florisil, PSA), [, , , , ] the QuEChERS method, [, , ] and matrix solid-phase dispersion extraction (MSPD). []
Q9: How quickly does this compound degrade in the environment?
A9: this compound exhibits relatively rapid degradation in different environmental compartments. Studies have investigated its hydrolysis, photolysis, and metabolism in soil, plants, and animals. [] For example, the half-life of this compound in cucumbers and red soil was found to be in the range of 5.5-8.4 days and 6.5-12.7 days, respectively, depending on the specific location and environmental conditions. []
Q10: What are the potential environmental concerns associated with this compound use?
A10: Although this compound degrades relatively quickly, its widespread use in agriculture raises concerns about potential impacts on ecosystems. Research is ongoing to understand its effects on non-target organisms and its long-term fate in the environment. []
Q11: What are some common formulations of this compound for agricultural use?
A12: this compound is available in various formulations, including soluble granules [] and effervescent granules/tablets. [] These formulations are designed for easy dissolution in water, accurate metering, and convenient application in agricultural settings.
Q12: How is this compound typically applied to crops?
A13: this compound is commonly applied as a foliar spray, a dip treatment for fruits, or a seed treatment. [, , ] The specific method and timing of application depend on the crop and the desired effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
